5-Bromo-2-propoxybenzene-1-sulfonyl chloride
Description
5-Bromo-2-propoxybenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine substituent at the 5-position, a propoxy group (-OCH2CH2CH3) at the 2-position, and a sulfonyl chloride (-SO2Cl) functional group at the 1-position of the benzene ring. The propoxy group may enhance solubility in organic solvents compared to smaller alkoxy substituents, while the bromine atom could facilitate further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .
Properties
IUPAC Name |
5-bromo-2-propoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO3S/c1-2-5-14-8-4-3-7(10)6-9(8)15(11,12)13/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCZSGFZDFOXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048921-25-0 | |
| Record name | 5-bromo-2-propoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Propoxylation of 2-Bromophenol
The foundational step involves synthesizing 2-propoxy-5-bromobenzene via Williamson ether synthesis. In this reaction, 2-bromophenol reacts with 1-bromopropane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The base deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on the alkyl bromide to form the ether linkage. This step typically achieves yields exceeding 85%, contingent on strict anhydrous conditions to prevent hydrolysis of the alkyl bromide.
Chlorosulfonation with Chlorosulfonic Acid
The propoxylated intermediate undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize side reactions. The sulfonic acid group is introduced at the para position relative to the bromine atom, guided by the electron-withdrawing nature of the sulfonyl chloride group. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride. This two-step sequence achieves an overall yield of 65–70%, with purity >95% confirmed by HPLC.
Key Challenges :
- Exothermic reactivity of ClSO₃H necessitates precise temperature control.
- Competing sulfonation at the ortho position (relative to the propoxy group) occurs in 5–10% of cases, requiring chromatographic purification.
Direct Bromination of 2-Propoxybenzenesulfonyl Chloride
Regioselective Bromination
This route begins with 2-propoxybenzenesulfonyl chloride, which is brominated using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The reaction proceeds at 40–50°C, with bromine preferentially substituting at the para position relative to the sulfonyl chloride group due to its strong electron-withdrawing effect.
Reaction Conditions :
Limitations and Mitigation Strategies
Over-bromination is a significant risk, with di-brominated byproducts forming in 15–20% of cases. To suppress this, a stoichiometric excess of FeBr₃ (1.5 equivalents) is employed to enhance regioselectivity. Post-reaction purification via recrystallization from heptane reduces di-brominated contaminants to <2%.
Diazotization and Sulfonation of Aniline Precursors
Diazonium Salt Formation
Adapting the method from CN112759536A, 5-bromo-2-propoxy-aniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C. The diazonium salt is stabilized by adding sodium fluoroborate (NaBF₄), forming a fluoroborate diazonium complex.
Sulfonyl Chloride Formation
The diazonium salt is reacted with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) at −5–0°C. This step replaces the diazo group with a sulfonyl chloride moiety via a radical mechanism. The reaction mixture is extracted with ethyl acetate, washed with sodium carbonate, and crystallized to yield the target compound.
Performance Metrics :
Advantages :
Sulfuryl Chloride-Mediated Sulfonation
Reaction Mechanism
Inspired by WO2011058915A1, this method employs sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) as a catalyst. The propoxylated bromobenzene derivative is treated with SO₂Cl₂ at 70°C, where DMF activates the sulfuryl chloride to generate a chlorosulfonating agent.
Procedure :
- DMF (1.0 equivalent) is added to SO₂Cl₂ (2.0 equivalents) at 25°C.
- The aromatic substrate is added dropwise at 70°C and stirred for 2 hours.
- The crude product is purified via distillation under reduced pressure.
Outcomes :
Side Reactions and Control
Formylation of the aromatic ring, a common side reaction in DMF-mediated processes, is suppressed to <1% by maintaining rigorous temperature control and limiting reaction time.
Comparative Analysis of Preparation Methods
Key Observations :
- The diazotization route offers the highest yield and purity, making it preferable for pharmaceutical applications.
- The Williamson method remains industrially viable despite safety challenges due to its straightforward protocol.
- Sulfuryl chloride-mediated sulfonation balances yield and safety but requires stringent temperature control.
Industrial and Environmental Considerations
Waste Management
Chlorosulfonic acid and sulfuryl chloride processes generate hydrochloric acid (HCl) gas, necessitating scrubbers for neutralization. The diazotization method produces aqueous sodium fluoride waste, which is less hazardous and easier to treat.
Green Chemistry Alternatives
Emerging approaches explore ionic liquids as solvents to replace DMF, reducing toxicity. Catalytic recycling of CuCl in diazotization reactions is under investigation to minimize heavy metal waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 and the sulfonyl chloride group at position 1 are primary sites for nucleophilic substitution.
Bromine Substitution
The electron-withdrawing sulfonyl chloride group activates the aromatic ring, enabling nucleophilic aromatic substitution (NAS) at the bromine position. Common reagents and outcomes include:
Sulfonyl Chloride Substitution
The sulfonyl chloride group reacts with nucleophiles to form sulfonamides, sulfonate esters, or sulfonic acids:
Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling carbon-carbon bond formation:
Suzuki-Miyaura Coupling
Using palladium catalysts, the bromide couples with aryl boronic acids:
Buchwald-Hartwig Amination
Palladium-mediated coupling with amines yields aryl amines:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa, 100°C | 5-Morpholino-2-propoxybenzene-1-sulfonyl chloride | 72% |
Reduction of Sulfonyl Chloride
The sulfonyl group can be reduced to a thiol or sulfide:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2h | 5-Bromo-2-propoxybenzenethiol | 45% | |
| NaBH₄/CuI | MeOH, 50°C, 6h | 5-Bromo-2-propoxybenzene sulfide | 60% |
Oxidation of Propoxy Group
The propoxy substituent can be oxidized to a ketone or carboxylic acid:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 100°C, 8h | 5-Bromo-2-carboxybenzene-1-sulfonyl chloride | 55% |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure features a bromine atom, a propoxy group, and a sulfonyl chloride functional group, which contribute to its reactivity and utility in chemical synthesis.
Organic Synthesis
5-Bromo-2-propoxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for:
- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to form sulfonamides or ethers.
- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biaryl compounds.
Table 1: Common Reactions of 5-Bromo-2-propoxybenzene-1-sulfonyl chloride
| Reaction Type | Reagents Used | Products Obtained |
|---|---|---|
| Substitution | Amines (e.g., aniline) | Sulfonamides |
| Coupling | Boronic acids | Biaryl compounds |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
Medicinal Chemistry
This compound is utilized in the development of pharmaceuticals due to its ability to modify biological activity through enzyme modulation. Notable applications include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values were effective at concentrations as low as 10 µg/mL .
- Targeting Cancer Cells : Research indicates that analogs of 5-Bromo-2-propoxybenzene-1-sulfonyl chloride have been evaluated for their efficacy against cancer cell lines. A case study demonstrated its potential in inhibiting colon cancer cell proliferation .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Study on MIC values |
| Antiproliferative | Inhibitory effects on colon cancer cells | Evaluation of TASIN analogs |
Material Science
In material science, 5-Bromo-2-propoxybenzene-1-sulfonyl chloride is employed in synthesizing advanced materials with unique properties:
- Liquid Crystals : The compound can be used to develop liquid crystal displays due to its structural characteristics that allow for specific alignment properties.
- Polymers : It serves as a building block for creating polymers with tailored functionalities.
Case Study 1: Antimicrobial Properties
A comprehensive study investigated the antimicrobial effects of 5-Bromo-2-propoxybenzene-1-sulfonyl chloride against various bacterial strains. The results indicated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Case Study 2: Cancer Cell Proliferation Inhibition
Research focused on the anticancer properties of sulfonamide derivatives derived from this compound revealed promising results. The study highlighted that certain modifications could enhance potency against specific cancer cell lines, showcasing its relevance in drug design for cancer therapy .
Mechanism of Action
The mechanism of action of 5-Bromo-2-propoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can interact with biological molecules and pathways . The bromine atom and the propoxy group also contribute to the compound’s reactivity and specificity in different reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
* Hypothetical data inferred from structural analogs.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in 5-bromo-2-cyanobenzene-1-sulfonyl chloride increases electrophilicity at the sulfonyl chloride, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
- Electron-Donating Groups (EDGs): The methoxy (-OCH3) group in 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride decreases sulfonyl chloride reactivity compared to EWGs but improves solubility in polar solvents . The propoxy (-OCH2CH2CH3) group in the target compound likely offers greater lipophilicity, making it advantageous for reactions in nonpolar media.
Physical Properties and Commercial Availability
Purity and Pricing:
- Boiling Points and Density: While data for the target compound is unavailable, 2-Bromopropionyl chloride (a non-aromatic analog) has a boiling point of 131–133°C and a density of 1.70 g/cm³, illustrating typical physical trends for brominated sulfonyl chlorides .
Biological Activity
5-Bromo-2-propoxybenzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
5-Bromo-2-propoxybenzene-1-sulfonyl chloride has the following chemical structure:
- Molecular Formula : C10H12BrClO2S
- Molecular Weight : 303.62 g/mol
- CAS Number : 1048921-25-0
This compound is characterized by the presence of a sulfonyl chloride group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 5-bromo-2-propoxybenzene-1-sulfonyl chloride exhibit significant antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, which is common for sulfonamide derivatives.
Anticancer Activity
The compound has demonstrated promising anticancer effects , particularly in targeting colorectal cancer cell lines. A study highlighted that specific analogs of this compound showed IC50 values below 5 nM against DLD-1 colon cancer cells, indicating potent antiproliferative activity. This selectivity suggests a potential for developing targeted cancer therapies that exploit genetic mutations common in certain cancer types .
Anticonvulsant Activity
Historical data from Uno et al. (1979) suggest that this compound may possess anticonvulsant properties . Although the mechanisms are not fully elucidated, it is hypothesized that it may modulate neurotransmitter systems involved in seizure activity, similar to other sulfonamide structures.
Study on Colon Cancer Cell Lines
A significant study evaluated the effects of 5-bromo-2-propoxybenzene-1-sulfonyl chloride derivatives on human colorectal cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| TASIN-1 | DLD-1 | 3.2 | High |
| TASIN Analog 2 | HT29 | >100 | Low |
| TASIN Analog 3 | HCT116 | Not Active | N/A |
The data illustrates that while some derivatives are highly effective against specific cancer cell lines, they show minimal activity against others with different genetic backgrounds .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, 5-bromo-2-propoxybenzene-1-sulfonyl chloride was tested against a panel of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings confirm the compound's potential as a lead structure for developing new antimicrobial agents.
The biological activity of 5-bromo-2-propoxybenzene-1-sulfonyl chloride can be attributed to its ability to interfere with essential biochemical pathways within target organisms:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.
- Disruption of Cell Membrane Integrity : The hydrophobic nature of the propoxy group may facilitate insertion into lipid membranes, leading to increased permeability and cell lysis in microbial cells.
Q & A
Q. Table 1: Yield Comparison Under Varying Conditions
| Step | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sulfonation | 0–5 | None | 65 | 85 |
| Sulfonation | 0–5 | H₂SO₄ | 78 | 92 |
| Chlorination | 60–70 | None | 70 | 88 |
| Chlorination | 60–70 | DMF | 88 | 95 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in negative mode shows [M-Cl]⁻ ion at m/z 297.1 (calculated: 297.0) .
- IR Spectroscopy : Strong bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 540 cm⁻¹ (C-Br) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of SO₂Cl₂ vapors, which cause respiratory irritation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent symptoms .
Advanced: How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer:
Contradictions often arise from impurities or tautomerism. Strategies include:
Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16 at B3LYP/6-31G* level) .
2D NMR : HSQC and HMBC experiments clarify ambiguous coupling (e.g., distinguishing Br vs. Cl substitution).
Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, particularly for regioisomers .
Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic centers. For 5-Bromo-2-propoxybenzene-1-sulfonyl chloride, the sulfonyl chloride group (Fukui f⁻ = 0.45) is more reactive than bromine (f⁻ = 0.12) .
- Solvent Effects : Use COSMO-RS simulations to predict reaction rates in polar aprotic solvents (e.g., DMF accelerates SN2 mechanisms).
- Transition State Analysis : Identify steric hindrance from the propoxy group using NCI (Non-Covalent Interaction) plots .
Advanced: What methodologies assess its interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to proteins like serum albumin (KD ~10⁻⁶ M observed in analogs) .
- Molecular Docking : AutoDock Vina simulates binding to enzyme active sites (e.g., carbonic anhydrase IX, a cancer target).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .
Advanced: How do environmental surfaces influence its stability and degradation?
Methodological Answer:
- Indoor Surface Reactivity : Studies using XPS (X-ray Photoelectron Spectroscopy) show hydrolysis on silica surfaces (t₁/₂ = 12 hr at 50% RH) versus slower degradation on PVC (t₁/₂ = 48 hr) .
- Oxidative Pathways : Ozone exposure (50 ppb) accelerates degradation via radical mechanisms; monitor with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
